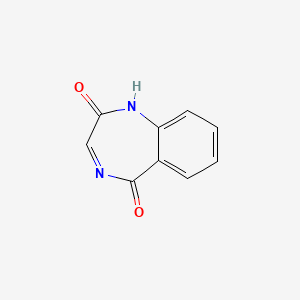

1H-1,4-Benzodiazepine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1H-1,4-Benzodiazepine-2,5-dione, also known as this compound, is a useful research compound. Its molecular formula is C9H6N2O2 and its molecular weight is 174.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have revealed that derivatives of 1H-1,4-benzodiazepine-2,5-dione exhibit potent anticancer properties. A notable study identified a derivative, referred to as 52b , which demonstrated a remarkable average growth inhibitory concentration (GI50) of 0.24 μM against various human tumor cell lines. The compound was found to induce cell cycle arrest and apoptosis specifically in lung cancer cells, showcasing its potential as a protein synthesis inhibitor .

Case Study: In Vivo Efficacy

In an in vivo model using human non-small-cell lung cancer (NCI-H522) xenografts in mice, compound 52b not only inhibited tumor growth but also exhibited no observable toxic effects. This indicates its potential for therapeutic use in clinical settings without significant side effects .

Mechanistic Insights

The mechanism of action for this compound derivatives appears to involve the inhibition of protein synthesis within cancer cells. This was elucidated through polysome profiling techniques that demonstrated the compound's ability to disrupt normal cellular processes associated with tumor growth .

Development of Novel Therapeutics

Research has also focused on the synthesis of dimeric benzodiazepines derived from this compound. These compounds have been evaluated for their cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. For instance, newly synthesized dimers showed significant selectivity and cytotoxicity against lung cancer cell lines A549 and NCI-H1299 while sparing normal cell lines .

Chiral Stationary Phases and Drug Discovery

The compound has also been utilized in the development of chiral stationary phases for chromatography, enhancing the separation and analysis of enantiomers in drug discovery processes. This application is crucial for evaluating the pharmacokinetics and pharmacodynamics of new drugs derived from benzodiazepine scaffolds .

Therapeutic Potential Beyond Oncology

Beyond its anticancer applications, this compound derivatives have shown promise as Rho kinase (ROCK) inhibitors. ROCK inhibitors are gaining traction as potential treatments for various conditions including cardiovascular diseases and certain types of cancer . The therapeutic implications of this class of compounds extend into neurology and psychiatry due to their ability to modulate neurotransmitter systems.

Análisis De Reacciones Químicas

Oxidation Reactions

3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione can undergo oxidation reactions, leading to various oxidized derivatives. Common oxidizing agents such as potassium permanganate and chromium trioxide can be employed. The major products formed depend on specific reagents and conditions; oxidation may yield quinazolinone derivatives.

Reduction Reactions

Reduction reactions can convert 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione into its reduced forms, potentially altering its pharmacological properties. Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution Reactions

3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione can participate in substitution reactions, where functional groups on the benzene or diazepine ring are replaced by other groups. Reagents such as halogens, alkylating agents, or nucleophiles may be involved under appropriate conditions. The products of these reactions vary based on the specific reagents and conditions.

Palladium-Catalyzed Reactions

Palladium-catalyzed reactions are efficient strategies for synthesizing different classes of benzodiazepines . For example, amides can be used to produce 1,4-benzodiazepine-2,5-dione derivatives in good to excellent yields using a palladium catalyst .

Mechanistic Study

Density functional theory has been used to investigate the mechanisms for reactions involving 1,4-benzodiazepine-2,5-diones . These studies have provided insights into reaction pathways and the role of catalysts in these reactions .

Ugi-Deprotection-Cyclization (UDC) Approach

The Ugi-Deprotection-Cyclization approach can be used to synthesize 1,4-benzodiazepine-2,5-diones . This strategy is useful for creating heterocyclic rings .

Transition-Metal-Free Tandem Process

An efficient method for the synthesis of 1,4-benzodiazepines is a transition-metal-free tandem process . A proposed reaction mechanism involves nucleophilic aromatic substitution, formation of an intermediate, and intramolecular nucleophilic displacement .

Propiedades

Número CAS |

890407-37-1 |

|---|---|

Fórmula molecular |

C9H6N2O2 |

Peso molecular |

174.16 g/mol |

Nombre IUPAC |

1H-1,4-benzodiazepine-2,5-dione |

InChI |

InChI=1S/C9H6N2O2/c12-8-5-10-9(13)6-3-1-2-4-7(6)11-8/h1-5H,(H,11,12) |

Clave InChI |

IAIGWBZFHIEWJI-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)N=CC(=O)N2 |

SMILES canónico |

C1=CC=C2C(=C1)C(=O)N=CC(=O)N2 |

Sinónimos |

1,4-benzodiazepine 1,4-benzodiazepine-2,5-dione 2H-1,4-benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(4-hydroxyphenyl)-1-methyl-3-(2-naphthalenylmethyl)- BZ 423 Bz-423 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.